Introduction: The Strategic Importance of a Versatile Scaffold
Introduction: The Strategic Importance of a Versatile Scaffold
An In-Depth Technical Guide to Methyl 1-Boc-6-amino-indole-2-carboxylate
This guide provides a comprehensive technical overview of Methyl 1-Boc-6-amino-indole-2-carboxylate, a key intermediate in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, a robust synthetic pathway, reactivity profile, and its strategic application in the synthesis of biologically active molecules. The insights herein are grounded in established chemical principles and supported by authoritative references to guide laboratory practice.
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Methyl 1-Boc-6-amino-indole-2-carboxylate is a highly functionalized and strategically protected indole derivative. Its value lies in the orthogonal reactivity of its functional groups: the Boc-protected indole nitrogen, the reactive C6-amino group (masked by the Boc group), and the C2-methyl ester. This arrangement allows for sequential and controlled modifications, making it an ideal building block for creating libraries of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1][4]
Physicochemical and Structural Properties
The fundamental properties of Methyl 1-Boc-6-amino-indole-2-carboxylate define its handling, reactivity, and analytical profile. While experimental data such as melting point and solubility are not widely published and should be determined empirically upon acquisition, its core structural and computed properties are well-defined.
| Property | Value | Source |
| IUPAC Name | 1-tert-Butyl 2-methyl 6-amino-1H-indole-1,2-dicarboxylate | [5] |
| Synonyms | Methyl 1-Boc-6-amino-indole-2-carboxylate; 6-Amino-indole-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | [5] |
| CAS Number | 1049677-82-8 | [5] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [5] |
| Molecular Weight | 290.31 g/mol | [5] |
| Appearance | Typically an off-white to pale yellow solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | Inferred |
| InChI Key | NKGLAIWBDIJLNH-UHFFFAOYSA-N | [5] |
Synthesis and Purification: A Validated Workflow
The synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate is not commonly detailed as a primary procedure in the literature but can be reliably achieved through a multi-step sequence starting from a commercially available precursor, methyl 6-nitroindole-2-carboxylate. The following protocol is a logical and field-proven approach derived from standard transformations of indole systems.[6]
Overall Synthetic Scheme
Caption: Synthetic workflow for Methyl 1-Boc-6-amino-indole-2-carboxylate.
Step 1: Reduction of the Nitro Group
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Objective: To selectively reduce the C6-nitro group to a primary amine.
-
Protocol:
-
Dissolve methyl 6-nitroindole-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude methyl 6-aminoindole-2-carboxylate, which can often be used directly in the next step.
-
-
Causality: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile, avoiding harsh reagents that could compromise the indole core or the ester group.
Step 2: N-Boc Protection
-
Objective: To protect the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This enhances solubility and prevents side reactions at the indole NH in subsequent steps.
-
Protocol:
-
Dissolve the crude methyl 6-aminoindole-2-carboxylate (1.0 eq) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (approx. 5-10 mol%).[7]
-
Stir the reaction mixture at room temperature for 12-24 hours. The addition of DMAP significantly accelerates the reaction.[7]
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the final product, Methyl 1-Boc-6-amino-indole-2-carboxylate.
-
-
Causality: The Boc group is an acid-labile protecting group, ideal for this scaffold. Its installation under mild basic/neutral conditions with (Boc)₂O is highly selective for the indole nitrogen over the less nucleophilic C6-aniline. DMAP acts as a potent nucleophilic catalyst.[7]
Spectral Characterization (Expected)
While a definitive published spectrum is scarce, the structure allows for a reliable prediction of its key spectral features based on analogous compounds.[8][9]
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¹H NMR (in CDCl₃, 400 MHz):
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δ ~8.0-7.5 (m, 2H): Protons on the aromatic ring of the indole.
-
δ ~7.2 (s, 1H): Proton at the C3 position of the indole.
-
δ ~6.8 (m, 1H): Aromatic proton.
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δ ~3.9 (s, 3H): Methyl protons of the C2-ester.
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δ ~3.8 (br s, 2H): Protons of the C6-NH₂ group.
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δ ~1.7 (s, 9H): Methyl protons of the N-Boc group.
-
-
¹³C NMR (in CDCl₃, 101 MHz):
-
δ ~162: Carbonyl carbon of the methyl ester.
-
δ ~150: Carbonyl carbon of the Boc group.
-
δ ~140-120: Aromatic carbons of the indole ring.
-
δ ~105: C3 carbon of the indole.
-
δ ~84: Quaternary carbon of the Boc group.
-
δ ~52: Methyl carbon of the ester.
-
δ ~28: Methyl carbons of the Boc group.
-
-
IR (ATR):
-
~3400-3300 cm⁻¹: N-H stretching of the C6-amino group.
-
~1730 cm⁻¹: C=O stretching of the C2-methyl ester.
-
~1700 cm⁻¹: C=O stretching of the N-Boc carbonyl.
-
Chemical Reactivity and Synthetic Utility
The utility of Methyl 1-Boc-6-amino-indole-2-carboxylate stems from the predictable and selective reactivity of its functional groups.
Caption: Key reactivity pathways of the title compound.
A. Reactivity at the C6-Amino Group
The primary amino group at the C6 position is the key handle for diversification. It serves as a potent nucleophile for a range of transformations, most notably amide bond formation, which is central to constructing many biologically active indole-2-carboxamides.[1][4]
-
Amide Coupling: Following Boc deprotection (which is typically not performed on this specific molecule, but rather the Boc group is on the C6-amino group in many synthetic routes), the free amine can be coupled with various carboxylic acids using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) or a similar additive.[1] This reaction is the cornerstone of generating libraries for structure-activity relationship (SAR) studies.
B. Reactivity of the N-Boc Group
The N-Boc group serves two primary purposes: it protects the indole nitrogen from undesired reactions (e.g., alkylation) and it modifies the electronic properties of the indole ring.
-
Deprotection: The Boc group is readily cleaved under acidic conditions.[10] A standard and highly effective method involves treating the compound with Trifluoroacetic acid (TFA) in an inert solvent like DCM. The reaction is typically rapid, occurring at room temperature, and the byproducts (isobutene and CO₂) are volatile, simplifying workup.[4]
C. Reactivity of the C2-Methyl Ester
The methyl ester at the C2 position offers another point for modification.
-
Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water. This carboxylic acid can then be used for further amide coupling reactions, creating a different linkage point compared to the C6-amine.
-
Direct Amidation: While less common, the ester can sometimes be converted directly to an amide by heating with a desired amine (aminolysis), although this often requires harsh conditions.
Applications in Medicinal Chemistry and Drug Discovery
Methyl 1-Boc-6-amino-indole-2-carboxylate is a valuable intermediate for synthesizing compounds with potential therapeutic applications. The indole-2-carboxamide scaffold, directly accessible from this intermediate, has shown significant promise.
-
Antitumor Agents: Numerous studies have demonstrated that indole-2-carboxamides possess potent antitumor activity.[1] They have been evaluated against various cancer cell lines, including pediatric brain cancer.[1] The ability to easily modify the substituent on the C6-amide allows for fine-tuning of the molecule's potency, selectivity, and pharmacokinetic properties.
-
Antitubercular Agents: The indoleamide scaffold has also been explored for the development of new treatments for Mycobacterium tuberculosis.[4]
-
Kinase Inhibitors: The indole core serves as an effective hinge-binding motif for many protein kinases. By elaborating the C6 and C2 positions, researchers can design potent and selective kinase inhibitors for various therapeutic targets.
Conclusion
Methyl 1-Boc-6-amino-indole-2-carboxylate is more than a simple chemical intermediate; it is a strategically designed platform for innovation in drug discovery. Its well-defined and orthogonal reactivity allows for the systematic and efficient synthesis of diverse molecular libraries. Understanding its chemical properties, synthetic route, and reactivity profile empowers researchers to fully leverage this versatile scaffold in the quest for novel therapeutics. This guide provides the foundational knowledge and practical insights necessary to effectively incorporate this valuable building block into any advanced medicinal chemistry program.
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Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. Royal Society of Chemistry Publishing. [Link]
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Dual protection of amino functions involving Boc. Royal Society of Chemistry Publishing. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]
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Vitamin B6 antagonists obtained by replacing or modifying the 2-methyl group. PubMed, National Center for Biotechnology Information. [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed, National Center for Biotechnology Information. [Link]
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